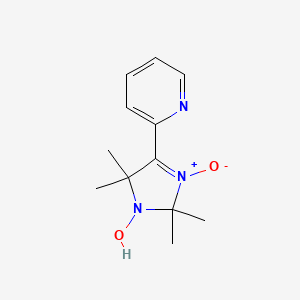![molecular formula C16H16ClNOS B5795123 N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5795123.png)
N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also referred to as CMPTA and has been studied extensively for its ability to modulate the activity of certain enzymes in the body. The purpose of
Mechanism of Action
The mechanism of action of CMPTA involves the inhibition of acetylcholinesterase and butyrylcholinesterase, which leads to an increase in the levels of acetylcholine in the body. This increase in acetylcholine levels has been shown to improve cognitive performance in animal models. Additionally, CMPTA has been shown to exhibit antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMPTA are primarily related to its ability to inhibit acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the body, which has been shown to improve cognitive performance in animal models. Additionally, CMPTA has been shown to exhibit antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using CMPTA in lab experiments is its ability to selectively inhibit acetylcholinesterase and butyrylcholinesterase. This selectivity allows for the study of the specific effects of these enzymes on cognitive function. However, one limitation of using CMPTA in lab experiments is its potential toxicity. Further research is needed to determine the safety and efficacy of CMPTA for use in humans.
Future Directions
There are several future directions for research on CMPTA. One area of interest is the potential therapeutic effects of CMPTA in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to determine the safety and efficacy of CMPTA for use in humans. Finally, the antioxidant properties of CMPTA warrant further investigation, as they may have implications for the treatment of other diseases such as cancer and cardiovascular disease.
Conclusion:
In conclusion, N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its ability to selectively inhibit acetylcholinesterase and butyrylcholinesterase has led to its study as a potential treatment for cognitive disorders such as Alzheimer's disease. However, further research is needed to determine the safety and efficacy of CMPTA for use in humans.
Synthesis Methods
The synthesis of CMPTA involves the reaction of 3-chloro-2-methylphenylamine with 4-methylphenylthiocyanate in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to produce CMPTA. The synthesis of CMPTA is relatively straightforward and can be performed using standard laboratory techniques.
Scientific Research Applications
CMPTA has been studied extensively for its potential therapeutic properties. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the body. Acetylcholine is a neurotransmitter that plays a critical role in cognitive function, and the inhibition of its breakdown has been shown to improve cognitive performance in animal models.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-11-6-8-13(9-7-11)20-10-16(19)18-15-5-3-4-14(17)12(15)2/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMDPPKFSCPZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[(4-methoxyphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5795043.png)




![N,N-diethyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5795077.png)


![{1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol](/img/structure/B5795104.png)


![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5795125.png)

![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5795134.png)